4-Propoxyfuran-2(5H)-one
Description
4-Propoxyfuran-2(5H)-one is a substituted furanone derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the furan-2(5H)-one core.
Properties
CAS No. |
112857-54-2 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-propoxy-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-2-3-9-6-4-7(8)10-5-6/h4H,2-3,5H2,1H3 |
InChI Key |
ZYEQSMWILVQVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=O)OC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Hydroxyfuran-2(5H)-one (Tetronic Acid)
4-Methoxyfuran-2(5H)-one Derivatives
- Structure : Methoxy (-OCH₃) group at the 4-position.
- Properties : Reduced acidity compared to hydroxy analogs (pKa ~10–12), enhancing stability under basic conditions.
- Synthesis: Achieved via nucleophilic substitution of 4-halo-furanones (e.g., 3,4-dibromo-5-methoxyfuran-2(5H)-one reacting with amines) .
- Applications : Intermediate in synthesizing antimicrobial and anti-inflammatory agents .
4-Halo-furan-2(5H)-ones (e.g., 4-Chloro-5-hydroxyfuran-2(5H)-one)
- Structure : Halogen substituents (Cl, Br) at the 4-position.
- Properties : Increased electrophilicity at C-5, facilitating nucleophilic additions (e.g., Michael additions) .
- Synthesis: Halolactonization of γ,δ-unsaturated acids or direct halogenation of furanones .
- Applications : Key intermediates for functionalized lactones and bioactive molecules .
4-Alkyl-furan-2(5H)-ones (e.g., 4-Methyl- or 4-Propyl-furanones)
- Structure : Alkyl groups (methyl, propyl) at the 4-position.
- Properties : Enhanced lipophilicity and steric bulk, reducing ring-opening reactivity.
- Synthesis : Alkylation of tetronic acid or cycloaddition reactions .
- Applications : Flavoring agents (e.g., 4-methyl derivatives) and precursors for antitumor compounds .
Pharmacological Profiles
Anti-inflammatory Activity
- Rofecoxib (4-(4'-Methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone): A COX-2-selective inhibitor with 1,000-fold selectivity over COX-1 (IC₅₀ = 18 nM vs. >15 µM). The sulfonylphenyl group at C-4 and phenyl at C-3 are critical for binding .
- 4-Propoxy Analogs : Propoxy may improve membrane permeability compared to polar groups (e.g., hydroxy), but selectivity for COX-2 remains unverified .
Antimicrobial and Antifungal Activity
- 5-Hydroxy-4-methylfuran-2(5H)-one : Exhibits moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) due to the methyl group enhancing membrane disruption .
- 4-Halo Derivatives : 4-Chloro-5-hydroxyfuran-2(5H)-one shows antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) via electrophilic interference with bacterial enzymes .
Physicochemical and Reactivity Comparison
Key Research Findings
Synthetic Utility: 4-Hydroxy and 4-halo derivatives are preferred for further functionalization due to their reactivity, whereas 4-alkoxy groups (e.g., methoxy, propoxy) are less reactive but improve stability .
Biological Performance :
- Substitution at C-4 significantly impacts bioactivity. Polar groups (hydroxy, methoxy) favor water solubility but reduce membrane penetration, while hydrophobic groups (propoxy, propyl) enhance bioavailability .
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